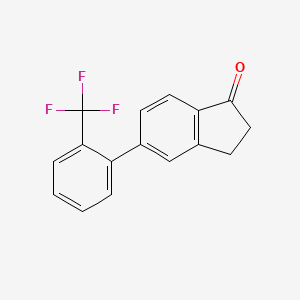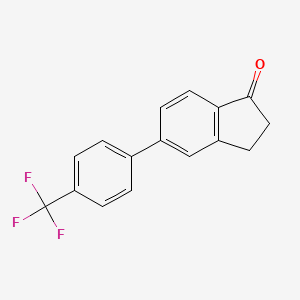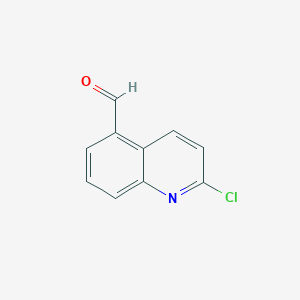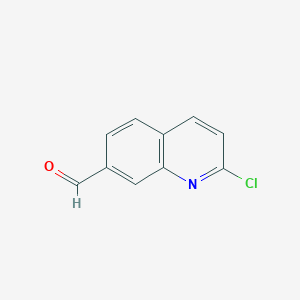
2-Chloroquinoline-7-carbaldehyde
概要
説明
2-Chloroquinoline-7-carbaldehyde is a derivative of quinoline, a bicyclic heterocycle . It is one of several isomeric chloro derivatives of quinoline .
Synthesis Analysis
This compound can be synthesized from vinylaniline and phosgene . Recent advances in its chemistry include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound has been studied using quantum mechanical density functional theory (DFT) approach . The observations were compared to experimental DFT results .Chemical Reactions Analysis
The chemistry of this compound involves various reactions. For instance, it can undergo amination by microwave-enhanced reaction using ammonium acetate . It can also react with primary amines to produce Schiff’s bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using vibrational spectroscopy . The progress of the reactions were monitored with TLC and spots were visualized using UV light at 254 nm .科学的研究の応用
Chloroquine and Derivatives: A Review
Chloroquine (CQ) and its derivatives, including hydroxychloroquine (HCQ), are well-known for their antimalarial effects. Beyond antimalarial applications, ongoing research has revealed intriguing biochemical properties of CQ, inspiring its repurposing in managing various infectious and noninfectious diseases. Novel compounds based on the CQ scaffold have been studied for potential therapeutic applications in cancer therapy and as synergistic partners in combination chemotherapy (Njaria et al., 2015).
Applications in COVID-19 Treatment
The effectiveness of chloroquine and hydroxychloroquine in in vitro experiments against COVID-19 has been noted, with these compounds inhibiting SARS-CoV-2 virus duplication. Clinical studies have indicated a significant effect of chloroquine in clearing the virus and improving clinical outcomes, suggesting its potential role in managing COVID-19 disease (Dermawan et al., 2020).
Role in Autoimmune Disorders
Chloroquine and hydroxychloroquine are also recognized for their immunosuppressive activity, which contributes to their efficacy in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their capacity to reduce T-cell and B-cell hyperactivity, along with pro-inflammatory cytokine gene expression, underscores their therapeutic relevance in autoimmune conditions (Taherian et al., 2013).
Insights from 8-Hydroxyquinolines
Research on 8-hydroxyquinoline, a related quinoline derivative, highlights its significant biological activities and metal chelation properties, making it a potent candidate for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This suggests that structural analogs like 2-Chloroquinoline-7-carbaldehyde might also possess interesting biological properties worth exploring (Gupta et al., 2021).
作用機序
Safety and Hazards
While specific safety data for 2-Chloroquinoline-7-carbaldehyde was not found, a related compound, 7-Chloroquinoline, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
特性
IUPAC Name |
2-chloroquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUTINUVPIBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296910 | |
| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863549-06-8 | |
| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863549-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



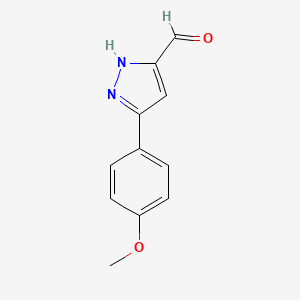
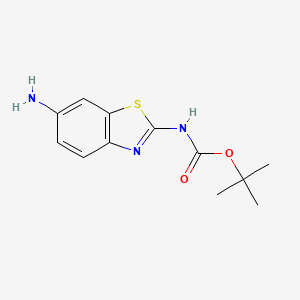
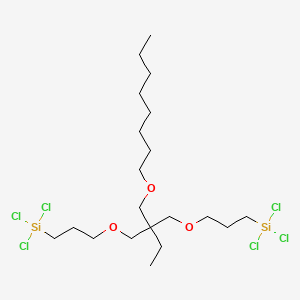
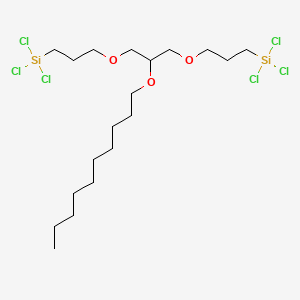
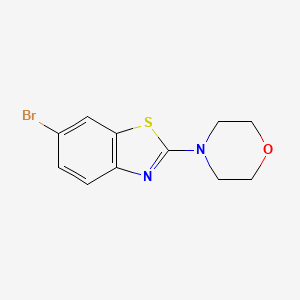
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
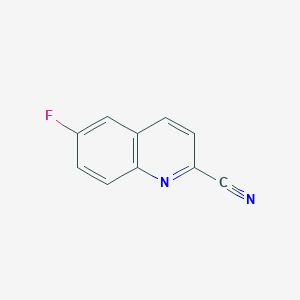
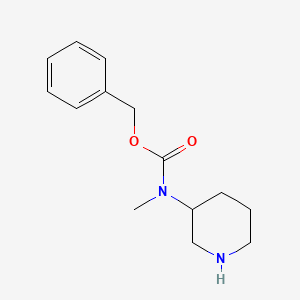
![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)
